N-(3,4-dimethoxybenzyl)-2,3-dimethyl-1H-indole-5-carboxamide
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Overview
Description
N-(3,4-dimethoxybenzyl)-2,3-dimethyl-1H-indole-5-carboxamide is a synthetic organic compound with a complex structure It features a benzyl group substituted with two methoxy groups at the 3 and 4 positions, an indole core with two methyl groups at the 2 and 3 positions, and a carboxamide functional group at the 5 position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-2,3-dimethyl-1H-indole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Benzyl Group: The 3,4-dimethoxybenzyl group can be introduced via a Friedel-Crafts alkylation reaction, using 3,4-dimethoxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-2,3-dimethyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-2,3-dimethyl-1H-indole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-2,3-dimethyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxybenzyl)-N’-(4-nitrophenyl)thiourea: Another compound with a similar benzyl group but different functional groups.
2,3-dimethoxybenzamide: A simpler compound with similar methoxy substitutions but lacking the indole core.
Uniqueness
N-(3,4-dimethoxybenzyl)-2,3-dimethyl-1H-indole-5-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its indole core, combined with the methoxy-substituted benzyl group and carboxamide functionality, makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C20H22N2O3 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2,3-dimethyl-1H-indole-5-carboxamide |
InChI |
InChI=1S/C20H22N2O3/c1-12-13(2)22-17-7-6-15(10-16(12)17)20(23)21-11-14-5-8-18(24-3)19(9-14)25-4/h5-10,22H,11H2,1-4H3,(H,21,23) |
InChI Key |
CFUUUKDAAAKHLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NCC3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
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